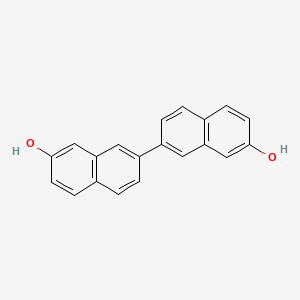

2,2'-Binaphthalene-7,7'-diol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H14O2 |

|---|---|

Molecular Weight |

286.3 g/mol |

IUPAC Name |

7-(7-hydroxynaphthalen-2-yl)naphthalen-2-ol |

InChI |

InChI=1S/C20H14O2/c21-19-7-5-13-1-3-15(9-17(13)11-19)16-4-2-14-6-8-20(22)12-18(14)10-16/h1-12,21-22H |

InChI Key |

OKOIJSZXRYHVSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)O)C3=CC4=C(C=C3)C=CC(=C4)O |

Origin of Product |

United States |

Stereochemical Principles and Features of Binaphthalene Diols

Axial Chirality and Atropisomerism in Binaphthalene Skeletons

The defining stereochemical feature of the 1,1'-binaphthyl scaffold is axial chirality, which arises from hindered rotation around the C1-C1' single bond connecting the two naphthalene (B1677914) rings. This restricted rotation leads to the existence of stable, non-superimposable mirror-image conformations known as atropisomers. Unlike traditional point chirality centered at an atom, this chirality is centered along an axis. The 2,2' and 8,8' positions on the binaphthalene core are crucial in the formation of these atropisomers. nih.gov

The stability of binaphthyl atropisomers is determined by the energy barrier to rotation around the C-C single bond. If this barrier is high enough, the individual enantiomers can be isolated. For the parent 1,1'-binaphthyl system, this barrier is relatively low, allowing for facile racemization. However, the introduction of substituents, particularly at the 2,2'-positions, significantly raises the rotational barrier, leading to optically stable molecules. usu.edu For instance, replacing hydrogen atoms at the 2,2' positions with hydroxyl groups, as in 1,1'-bi-2-naphthol (B31242) (BINOL), increases the racemization barrier to approximately 40 kcal/mol, rendering the enantiomers stable. usu.edu

The conformational flexibility of the binaphthyl skeleton is inversely related to this rotational barrier. While unsubstituted binaphthyls are flexible, the introduction of bulky groups restricts this flexibility. researchgate.net This rigidity is a key feature that makes binaphthyl diols effective scaffolds in asymmetric catalysis and molecular recognition. The equilibrium between different conformations, such as cisoid and transoid forms, is influenced by the solvent and substitution pattern. researchgate.net

The specific value of the dihedral angle is sensitive to the substitution pattern. For example, in (R)-1,1′-Binaphthalene-2,2′-diyl dicinnamate, the dihedral angle between the two naphthyl groups is 71.8 (1)°, a significant twist from a planar conformation. nih.gov In another derivative, 6,6′-Dibromo-2,2′-dihexyloxy-1,1′-binaphthalene, the dihedral angle is 63.8 (9)°. nih.gov The relationship between the dihedral angle and the chiroptical properties, such as the circular dichroism (CD) spectra, has been studied, allowing for the conformational assessment of these compounds. acs.org

Conformational Analysis of Binaphthalene Diols through Advanced Computational Methods

Advanced computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the conformational landscape and stereochemical features of binaphthalene diols. researchgate.net These methods allow for the calculation of molecular geometries, energy barriers, and spectroscopic properties with a high degree of accuracy.

Computational studies are used to:

Determine Stable Conformations: DFT calculations can identify the global minimum energy structure and other low-energy conformers. For an indole-substituted phthalonitrile derivative with axial chirality, structural optimization indicated the most stable structure has a dihedral angle of 52.24°. academie-sciences.fr

Calculate Rotational Barriers: Theoretical calculations provide insight into the kinetics of atropisomerism by modeling the racemization pathway. chemrxiv.org The preferred pathway for 1,1'-binaphthyl derivatives typically passes through a planar transition state. usu.eduresearchgate.net DFT studies have been used to calculate these barriers, showing, for example, that the rotational barrier for an indole derivative is 16 kcal·mol−1. academie-sciences.fr

Elucidate Reaction Mechanisms: By modeling transition states, computational methods can explain the stereochemical outcomes of reactions involving binaphthyl diols.

Predict Spectroscopic Properties: Methods like DFT can predict chiroptical properties such as CD spectra, which are dependent on the molecular conformation and can be compared with experimental data to validate the computed structures. mdpi.com

These computational approaches complement experimental data, providing a detailed molecular-level understanding of the factors that govern the structure and stability of binaphthalene diols and their derivatives. researchgate.net

Synthetic Methodologies for Binaphthalene Diol Architectures

Oxidative Coupling Strategies for Biaryl Bond Formation

The most direct method for constructing the binaphthyl backbone is through the oxidative coupling of naphthol precursors. This approach involves the formation of a biaryl C-C bond by oxidizing two molecules of a naphthol derivative, effectively dimerizing them.

The oxidative coupling of 2-naphthol (B1666908) and its derivatives is frequently accomplished using transition metal catalysts. nih.gov These metals facilitate the one-electron oxidation of the naphthol substrate to generate phenoxy radicals, which then couple to form the desired binaphthyl structure. A variety of metal salts and complexes have been proven effective, with the choice of metal, ligand, and oxidant significantly influencing the reaction's efficiency and selectivity.

Commonly employed metals include iron, copper, vanadium, and ruthenium. nih.govencyclopedia.pub For instance, the synthesis of racemic 7,7'-dimethoxy-[1,1'-binaphthalene]-2,2'-diol can be achieved in good yield using FeCl₃·H₂O as the coupling reagent. nih.gov Similarly, iron(III) chloride is a classic oxidant for producing racemic 1,1'-bi-2-naphthol (B31242) (BINOL). wikipedia.org The mechanism generally involves the complexation of the metal ion to the hydroxyl group, followed by a radical coupling of the naphthol rings. wikipedia.org

Copper catalysts, often in conjunction with amine ligands, are also widely used. encyclopedia.pubacs.org For example, a highly efficient aerobic oxidative coupling of 2-naphthol derivatives has been developed using a Cu(OH)Cl·TMEDA complex. acs.org Vanadium-based catalysts have also shown considerable efficacy in these transformations. encyclopedia.pubmdpi.com Furthermore, supported ruthenium catalysts like Ru(OH)ₓ/Al₂O₃ can promote the oxidative coupling of 2-naphthols using molecular oxygen as the sole oxidant in water, offering a heterogeneous and recyclable catalytic system. acs.org

Table 1: Examples of Metal Catalysts in Oxidative Coupling of Naphthols

| Catalyst System | Naphthol Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| FeCl₃·H₂O | 7-methoxy-2-naphthol | 7,7'-dimethoxy-[1,1'-binaphthalene]-2,2'-diol | 78% | nih.gov |

| Fe(ClO₄)₂ / Ligand | 2-Naphthol Derivatives | Substituted BINOLs | up to 99% | mdpi.comnih.gov |

| Cu(OH)Cl·TMEDA | 2-Naphthol Derivatives | Substituted BINOLs | High | acs.org |

| Ru(OH)ₓ/Al₂O₃ | 2-Naphthols | Biaryl Compounds | Moderate to Excellent | acs.org |

| VOSO₄ / Schiff Base | 2-Naphthol | (R)- or (S)-BINOL | 46-76% | encyclopedia.pub |

Regioselectivity in the oxidative coupling of naphthols is a critical consideration for ensuring the formation of the desired 2,2'-linked binaphthyl structure. In the case of 2-naphthol and its derivatives, the coupling predominantly occurs at the C1 (or ortho) position relative to the hydroxyl group. This preference is due to the localization of the highest spin density at the C1 position of the 2-naphthoxy radical intermediate. nih.gov

However, the substitution pattern on the naphthol ring can influence the regioselectivity. The electronic properties of substituents play a significant role. nih.govacs.org For instance, the hydroxyl groups in BINOL direct electrophilic substitution primarily to the 6-position. If these hydroxyl groups are converted to less electron-donating acetate (B1210297) groups, the regioselectivity of electrophilic substitution, such as bromination, can shift to the 5-position. nih.govacs.org While this relates to the modification of a pre-formed BINOL, it highlights the sensitivity of the naphthalene (B1677914) ring's reactivity to its substituents. In the context of the initial coupling, bulky substituents at positions adjacent to the coupling site (e.g., C3) can sterically hinder the desired ortho-ortho coupling, potentially leading to other undesired coupling products. The choice of catalyst and reaction conditions can also be tuned to favor the formation of the desired 2,2'-biaryl linkage over other isomers. nih.govnih.gov

Chiral Resolution and Asymmetric Synthesis of Binaphthalene Diols

Since binaphthalene diols like 2,2'-binaphthalene-7,7'-diol possess axial chirality, obtaining enantiomerically pure forms is essential for their application in asymmetric catalysis. This is achieved either by separating the enantiomers from a racemic mixture (resolution) or by directly synthesizing a single enantiomer (asymmetric synthesis).

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Chemoenzymatic dynamic kinetic resolution (DKR), for example, combines a metal racemization catalyst with an enzyme. nih.gov The enzyme selectively acylates one enantiomer, while the metal catalyst continuously racemizes the unreacted enantiomer, theoretically allowing for a 100% yield of a single, enantiopure product. nih.gov

Another common strategy is derivatization with a chiral auxiliary. Racemic binaphthols are reacted with an enantiopure reagent to form a mixture of diastereomers. jlu.edu.cnlookchem.com These diastereomers, having different physical properties, can then be separated by standard techniques such as crystallization or chromatography. For instance, racemic BINOL can be resolved by forming diastereomeric esters with (-)-menthyl chloroformate. jlu.edu.cnlookchem.com Similarly, the use of chiral bases, such as N-benzylcinchonidinium chloride, can facilitate resolution through the formation of diastereomeric co-crystals. orgsyn.org After separation, the chiral auxiliary is cleaved to yield the enantiomerically pure binaphthol. nih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase is also a widely used analytical and preparative method for separating binaphthol enantiomers. jlu.edu.cn

Table 2: Chiral Resolution Approaches for Binaphthols

| Method | Chiral Reagent/Auxiliary | Principle | Reference |

|---|---|---|---|

| Kinetic Resolution | Ammonium Salt / Benzyl Tosylate | Enantioselective O-benzylation of one enantiomer. | researchgate.netresearchgate.net |

| Derivatization | (-)-Menthyl Chloroformate | Formation of separable diastereomeric esters. | jlu.edu.cnlookchem.com |

| Derivatization | (S)-Proline / Borane Dimethyl Sulfide | Formation of separable diastereomeric boron complexes. | nih.gov |

| Co-crystallization | N-benzylcinchonidinium chloride | Formation of a diastereomeric salt co-crystal with one enantiomer. | orgsyn.org |

| Enzymatic Resolution | Lipase / Acyl Donor | Enantioselective acylation of one enantiomer. | nih.gov |

The direct asymmetric synthesis of binaphthols via enantioselective oxidative coupling is an elegant and atom-economical approach. This strategy utilizes a chiral catalyst to control the stereochemistry of the C-C bond formation, leading directly to an enantioenriched product. encyclopedia.pub The catalyst system typically consists of a metal center (e.g., copper, iron, or vanadium) and a chiral ligand. encyclopedia.pubmdpi.com

For example, chiral catalysts prepared from proline-derived diamines and cuprous chloride have been shown to catalyze the enantioselective oxidative coupling of naphthols, affording binaphthols with good enantioselectivities. acs.org Iron-catalyzed asymmetric oxidative coupling of 2-naphthols has also been developed using in situ-formed iron complexes with chiral bisquinolyldiamine ligands, providing enantioenriched BINOLs in high yields. mdpi.comnih.gov Similarly, chiral diphosphine oxide-iron(II) complexes are effective for the enantioselective synthesis of various substituted BINOLs. sci-hub.sersc.org Vanadium complexes with chiral Schiff base ligands have also been successfully applied in the atroposelective synthesis of BINOL. encyclopedia.pub The success of these reactions often depends on the structure of the naphthol substrate, with substituents sometimes being crucial for achieving high asymmetric induction. acs.org

Table 3: Enantioselective Catalytic Synthesis of BINOLs

| Metal | Chiral Ligand | Oxidant | Max. Enantioselectivity | Reference |

|---|---|---|---|---|

| Copper(I) | Proline-derived diamine | O₂ | 78% ee | acs.org |

| Iron(II) | Bisquinolyldiamine | O₂ | up to 81:19 er | mdpi.comnih.gov |

| Iron(II) | Diphosphine oxide | t-Butyl hydroperoxide | High | sci-hub.sersc.org |

| Vanadium(IV) | Schiff base | O₂ | up to 91% ee | encyclopedia.pub |

| Copper(II) | Dinuclear Copper Catalyst | O₂ | up to 99.5:0.5 er | acs.org |

Tailored Synthesis of Substituted Binaphthalene Diols and Their Precursors

The synthesis of substituted binaphthalene diols, such as those functionalized at the 7,7'-positions, requires access to appropriately substituted naphthol precursors. For this compound and its derivatives, a common starting material is 1,7-dihydroxynaphthalene (B165257) or 2,7-dihydroxynaphthalene. acs.orgresearchgate.net These precursors can be functionalized before the key oxidative coupling step. For instance, 1,7-dihydroxynaphthalene can be used to prepare bromoderivatives which are then oxidatively coupled to afford a 7,7'-disubstituted binaphthol intermediate, ready for further modification. researchgate.net

The direct, regioselective substitution of the BINOL core is another powerful strategy for creating a diverse range of derivatives. nih.govacs.orgnih.gov Depending on the reaction conditions and the directing groups present on the BINOL skeleton, various functional groups can be introduced at specific positions, such as the 3,3', 4,4', 5,5', and 6,6' positions. nih.govacs.org Ortho-lithiation, directed by the hydroxyl groups (or protected derivatives), is a particularly effective method for introducing a wide variety of electrophiles at the 3- and 3,3'-positions. nih.govacs.org This allows for fine-tuning of the steric and electronic properties of the binaphthyl ligand, which is crucial for its performance in asymmetric catalysis. nbinno.com

Derivatization and Functionalization Strategies for Binaphthalene Diol Compounds

Covalent Modification of Hydroxyl Groups for Ligand Development

A common strategy involves the protection of the diol functionality, which can be a crucial step for subsequent functionalization at other parts of the molecule. For instance, in the synthesis of advanced bidentate ligands, the hydroxyl groups of a closely related precursor, (R)-7,7′-dimethoxy-[1,1′-binaphthalene]-2,2′-diol, are protected by methylation. This is typically achieved using an excess of potassium carbonate and methyl iodide in a suitable solvent like acetone nih.gov. This protection prevents unwanted side reactions during further synthetic transformations.

The deprotection of these modified hydroxyl groups is also a critical step to regenerate the diol functionality when needed. This can be accomplished by treatment with a base such as potassium hydroxide, followed by acidification with an acid like hydrochloric acid nih.gov.

The direct participation of the hydroxyl groups in forming catalytically active species is another significant aspect of their covalent modification. The formation of diphosphate ligands from diols is a well-established method for creating strong coordinating ligands for metal catalysts nih.govrsc.org. While not specifically detailed for 2,2'-Binaphthalene-7,7'-diol in the provided context, this approach is a general strategy for binaphthyl diols.

The following table summarizes the common reagents and conditions for the modification of hydroxyl groups in binaphthyl diol systems, based on the synthesis of derivatives of the closely related 7,7'-dimethoxy-[1,1'-binaphthalene]-2,2'-diol nih.gov.

| Modification | Reagents | Solvent | Conditions | Purpose |

| Protection | Methyl iodide, Potassium carbonate | Acetone | Room Temperature | Protection of hydroxyl groups for subsequent reactions |

| Deprotection | 1. 2 M Potassium hydroxide2. 1 M Hydrochloric acid | - | - | Regeneration of the diol functionality |

Functionalization at Peripheral Positions of the Binaphthalene Framework (e.g., C-3, C-3', C-8, C-8')

Functionalization at the peripheral positions of the binaphthalene framework, such as C-3, C-3', C-8, and C-8', is a powerful strategy to fine-tune the steric and electronic properties of ligands derived from this compound. The introduction of substituents at these positions can create a unique chiral microenvironment around a metal center, influencing the enantioselectivity of a catalyzed reaction.

Research on a closely related derivative, 7,7'-dimethoxy-[1,1'-binaphthalene]-2,2'-diol, provides a clear example of functionalization at the 8 and 8' positions. The synthesis of novel C₂ symmetric 8,8'-disubstituted binaphthyl ligands has been reported, starting from an enantiopure precursor, (R)-2,2′,7,7′-tetramethoxy-1,1′-binaphthalene nih.gov.

One key transformation is the bromination at the 8 and 8' positions using N-bromosuccinimide (NBS) under reflux conditions. This double bromination provides a handle for further modifications. The subsequent step involves a lithium-halogen exchange using n-butyllithium at low temperatures, followed by the introduction of a phosphine (B1218219) group by reacting with chlorodiphenylphosphine. This sequence leads to the formation of a diphosphine ligand nih.gov.

Another functionalization strategy at the 8 and 8' positions is the Vilsmeier-Haack formylation, which introduces carbaldehyde groups. These can then be reduced, for example with sodium borohydride, to afford dihydroxy ligands nih.gov. These peri-positioned functional groups can significantly affect the topology of the ligand and create a distinct microenvironment for asymmetric transformations nih.gov.

The following table outlines the synthetic steps for functionalization at the 8 and 8' positions of a tetramethoxy-binaphthalene precursor nih.gov.

| Target Functional Group | Step 1 Reagent & Conditions | Step 2 Reagent & Conditions |

| Diphosphine | N-bromosuccinimide (NBS), reflux | n-BuLi, THF, -78 °C; then Chlorodiphenylphosphine |

| Dihydroxy | Vilsmeier-Haack formylation (e.g., POCl₃, DMF) | Sodium borohydride (NaBH₄) |

Design and Synthesis of Advanced Binaphthalene-Derived Scaffolds for Specific Applications

The design and synthesis of advanced scaffolds derived from binaphthalene diols are driven by the quest for highly efficient and selective catalysts for asymmetric synthesis and other applications like chiroptical materials. These advanced scaffolds often feature a combination of modifications at the hydroxyl groups and the peripheral positions of the binaphthyl core.

An example of the synthesis of such advanced scaffolds is the preparation of 8,8'-disubstituted diphosphine and dihydroxy ligands from a 7,7'-dimethoxy-[1,1'-binaphthalene]-2,2'-diol precursor nih.govrsc.org. The synthesis of these C₂ symmetric bidentate ligands creates a well-defined chiral environment that is crucial for asymmetric catalysis nih.gov. Bidentate ligands, such as diphosphates and diols, are particularly effective due to their strong coordination affinity to metal centers nih.govrsc.org.

The synthesis of these advanced ligands often starts with the chiral resolution of a racemic precursor to obtain enantiopure starting materials. For instance, the resolution of racemic 7,7′-dimethoxy-[1,1′-binaphthalene]-2,2′-diol is a critical step in the synthesis of enantiopure 8,8'-disubstituted ligands nih.gov.

The resulting advanced scaffolds have shown potential in modern asymmetric synthesis and catalysis. For example, X-ray structure analysis of a synthesized 8,8'-disubstituted binaphthyl ligand demonstrated the creation of a unique chiral microenvironment nih.govrsc.org. Furthermore, these chiral scaffolds can exhibit interesting photophysical properties. For instance, aggregation-induced polarization (AIP) has been observed in a dihydroxy-functionalized ligand, indicating its potential for applications in modern asymmetric synthesis where chiral aggregates can play a role in chiral induction nih.govrsc.org.

The following table provides an overview of the synthetic strategy for advanced binaphthyl-derived scaffolds based on the derivatization of a 7,7'-dimethoxy-[1,1'-binaphthalene]-2,2'-diol precursor nih.gov.

| Scaffold Type | Starting Material | Key Functionalization Steps | Potential Application |

| 8,8'-Diphosphine Ligand | (R)-2,2′,7,7′-tetramethoxy-1,1′-binaphthalene | 1. Bromination at 8,8' positions. 2. Lithiation and reaction with chlorodiphenylphosphine. | Asymmetric Catalysis |

| 8,8'-Dihydroxy Ligand | (R)-2,2′,7,7′-tetramethoxy-1,1′-binaphthalene | 1. Vilsmeier-Haack formylation at 8,8' positions. 2. Reduction of aldehydes to alcohols. | Asymmetric Catalysis, Chiroptical Materials |

Applications in Asymmetric Catalysis

Role of Binaphthalene Diols as Chiral Ligands in Transition Metal Catalysis

The atropisomeric nature of the binaphthyl scaffold is central to its success as a chiral ligand in transition-metal-catalyzed reactions. The two naphthyl groups are not coplanar due to steric hindrance, resulting in axial chirality. This stable chirality can be effectively transferred to a metal center, creating a chiral catalyst capable of discriminating between enantiomeric transition states.

Derivatives of 2,2'-Binaphthalene-7,7'-diol are designed to coordinate with various transition metals. The two hydroxyl groups at the 2 and 2' positions can be deprotonated to form binaphtholate ligands that bind to metal centers. The substituents at the 7 and 7' positions play a crucial role in tuning the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. For instance, the synthesis of enantiopure (R)-7,7′-dimethoxy-[1,1′-binaphthalene]-2,2′-diol serves as a key step toward creating novel C2 symmetric bidentate ligands. nih.gov These ligands, featuring a well-defined chiral pocket, are instrumental in a wide array of metal-catalyzed processes, including Suzuki–Miyaura coupling and asymmetric hydrogenation. nih.gov

Complexes formed between 7,7'-disubstituted binaphthalene diols and transition metals have proven to be effective catalysts for various enantioselective reactions. A notable application is in the addition of organometallic reagents to aldehydes. For example, a family of optically pure 7,7'-disubstituted BINOLs has been successfully applied in the titanium-catalyzed addition of phenylacetylene (B144264) to aldehydes, achieving excellent enantioselectivities. nih.gov

Another key example is the enantioselective allylation of aldehydes. Optically active catalysts derived from 7,7'-dibromo-2,2'-dihydroxy-1,1'-binaphthyl complexed with titanium or zirconium species have been employed for the addition of allyltributyltin to various aldehydes. researchgate.net These reactions typically yield chiral homoallylic alcohols, which are valuable synthetic intermediates. The choice of metal and the substituents on the binaphthyl ligand significantly impact the outcome, with high yields and enantiomeric excesses being reported for several substrates. researchgate.net

Data sourced from research on the synthesis and application of 7,7'-disubstituted binaphthols. researchgate.net

The design of binaphthyl diol ligands is guided by the principle that modifications to the ligand's structure can precisely control the chiral environment of the catalyst. The relationship between the ligand structure and its catalytic activity is a key area of investigation. For 7,7'-disubstituted BINOLs, the substituents can influence the dihedral angle between the two naphthyl rings, altering the size and shape of the chiral pocket.

Research has shown that both the electronic and steric nature of the substituents at the 7,7'-positions can affect the transmission of chiral information. researchgate.net For instance, the introduction of bulky or electron-donating groups can enhance enantioselectivity in certain reactions by creating a more defined and sterically hindered active site. The synthesis of a variety of enantiopure 7,7'-disubstituted binaphthols, including those with bromo, phenyl, and other aryl groups, allows for a systematic study of these structure-activity relationships. researchgate.net This modular approach enables the optimization of ligands for specific catalytic transformations, leading to higher efficiency and selectivity.

Binaphthalene Diol-Based Organocatalysis

In addition to their role as ligands for metals, binaphthyl diols are foundational structures for a class of purely organic catalysts. In organocatalysis, the BINOL derivative itself, without a metal, facilitates the chemical transformation. The acidity of the phenolic hydroxyl groups is often exploited in Brønsted acid catalysis. Furthermore, these hydroxyl groups can act as hydrogen-bond donors, activating substrates and controlling the stereochemistry of the reaction. The rigid, C2-symmetric backbone ensures that the catalytic groups are held in a well-defined chiral orientation.

A powerful strategy in organocatalysis is the use of bifunctional catalysts, where two distinct catalytic groups on a single scaffold work in concert to promote a reaction. The 2,2'-dihydroxy-1,1'-binaphthyl framework is an ideal scaffold for designing such catalysts. Typically, one of the hydroxyl groups acts as a Brønsted acid or hydrogen-bond donor to activate an electrophile, while a second functional group, often introduced at the 3,3' or other positions, acts as a Lewis base or Brønsted base to activate a nucleophile.

While specific examples focusing on the 7,7'-diol are less common, the principle is well-established for the BINOL family. For instance, BINOL-derived sulfides containing a free hydroxyl group have been developed as bifunctional catalysts for enantioselective halolactonization reactions. In these systems, the hydroxyl group is crucial for achieving high enantioselectivity, likely through hydrogen bonding interactions that organize the transition state assembly.

Stereoselective Transformations Facilitated by Binaphthalene Diol Auxiliaries

Beyond catalysis, this compound can function as a chiral auxiliary. In this approach, the chiral diol is temporarily and covalently attached to a prochiral substrate. The inherent chirality of the binaphthyl unit then directs the stereochemical course of a subsequent reaction on the substrate. After the desired transformation, the auxiliary is cleaved from the product, yielding an enantioenriched molecule. The auxiliary can often be recovered and reused.

The BINOL framework is effective in this role because its rigid C2-symmetric structure can create a highly biased steric environment on one face of the substrate, forcing a reagent to attack from the opposite, less hindered face. For example, BINOL has been used as a chiral auxiliary to control the formation of P-stereocenters in metal-catalyzed C-P coupling reactions, where the proximity of the binaphthyl group to the reacting phosphorus center dictates the stereochemical outcome with high selectivity. wikipedia.org

Applications in Supramolecular Chemistry and Molecular Recognition

Binaphthalene Diols as Chiral Hosts for Enantiomer Discrimination

The inherent chirality of 2,2'-Binaphthalene-7,7'-diol makes it an excellent candidate for the development of chiral hosts capable of discriminating between enantiomers. The diol groups can be functionalized to create specific binding cavities that exhibit stereoselectivity in their interactions with guest molecules.

Research into 7,7'-disubstituted-2,2'-dihydroxy-1,1'-binaphthyls has demonstrated their utility as ligands in asymmetric catalysis, a field closely related to enantiomer discrimination. The synthesis of these enantiopure ligands often starts from commercially available 1,7-dihydroxynaphthalene (B165257), which undergoes oxidative coupling to form the binaphthyl core. researchgate.net The strategic placement of substituents at the 7 and 7' positions can fine-tune the steric and electronic properties of the chiral pocket, thereby influencing the enantioselectivity of the host-guest interactions. For instance, the introduction of bulky groups can enhance the steric hindrance, leading to more effective discrimination between enantiomers.

Furthermore, the synthesis of novel C2-symmetric 8,8'-disubstituted binaphthyl ligands has been achieved through the chiral resolution of racemic 7,7'-dimethoxy-[1,1'-binaphthalene]-2,2'-diol, a derivative of the target compound. nih.gov This process underscores the importance of the 7,7'-disubstituted framework in creating a well-defined chiral microenvironment. The resulting ligands have shown potential in asymmetric transformations, which fundamentally rely on the principle of enantiomer discrimination by a chiral catalyst. nih.gov

The effectiveness of these binaphthyl-based hosts in enantiomer discrimination is often evaluated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy. nih.govnih.gov These methods can detect subtle differences in the interactions between the chiral host and each enantiomer of the guest molecule.

Table 1: Examples of Chiral Discrimination using Binaphthyl Scaffolds

| Chiral Host System | Guest Molecule(s) | Analytical Technique(s) | Key Finding |

| 1,1'-binaphthalene-bridged bisporphyrins | Chiral diamines (e.g., DACH, PPDA) | UV-vis, CD, 1H NMR | Selective formation of 1:1 sandwich complexes with significant chiral recognition energy. nih.gov |

| Self-assembled monolayer of 1,1'-binaphthalene-2,2'-dithiol | Thalidomide enantiomers | --- | "All-or-none" type enantioselectivity, where one enantiomeric form of the host adsorbs only one enantiomer of the guest. nih.gov |

Note: While these examples utilize the broader class of binaphthyls, they illustrate the principles applicable to this compound derivatives.

Formation of Inclusion Complexes and Supramolecular Assemblies

While specific studies on the formation of inclusion complexes and supramolecular assemblies with this compound are not extensively documented in the reviewed literature, the general principles of host-guest chemistry involving binaphthyl units provide a strong indication of its potential in this area. The binaphthyl structural unit is a well-established component in the design of host compounds for complexation with various guest molecules. nih.gov

The formation of such complexes is driven by non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. The hydroxyl groups of this compound are particularly suited for forming hydrogen bonds with suitable guest molecules, while the aromatic naphthalene (B1677914) rings can participate in π-π stacking interactions.

Derivatives of binaphthyl diols have been incorporated into macrocyclic structures to create defined cavities for guest inclusion. These macrocycles can form stable complexes with aromatic diphenols, with the binding strength being dependent on the shape and size of the internal cavity. nih.govnih.gov It is plausible that this compound could be similarly employed to construct hosts for the selective binding of specific guest molecules.

Development of Chiroptical Sensors Based on Binaphthalene Diol Architectures

Chiroptical sensors are a class of chemical sensors that utilize changes in chiroptical properties, such as circular dichroism (CD) or circularly polarized luminescence (CPL), to detect the presence of an analyte. The inherent chirality and chromophoric nature of the binaphthyl unit make it an excellent scaffold for the design of such sensors.

Binaphthyl-based macrocycles have been successfully developed as optical sensors for aromatic diphenols. nih.govnih.gov The binding of a guest molecule within the chiral cavity of the macrocycle can induce a change in the dihedral angle between the two naphthalene rings. This conformational change, in turn, leads to a modulation of the CD signal, providing a detectable readout for the sensing event. nih.gov

The development of these sensors often involves the synthesis of rigid and homochiral macrocycles, which can be achieved by reacting a binaphthyl diol derivative with aromatic dicarboxylic acids. nih.gov The resulting structures possess well-defined shapes and internal cavities that are crucial for selective guest recognition. While much of the reported work has utilized 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives, the same design principles can be applied to create chiroptical sensors based on the this compound architecture. The substitution pattern at the 7 and 7' positions could offer a means to tune the sensor's selectivity and sensitivity towards different analytes.

Self-Assembly and Self-Organization of Binaphthalene Diol-Conjugated Systems

The ability of molecules to spontaneously organize into well-defined, ordered structures is a cornerstone of supramolecular chemistry and nanotechnology. Binaphthyl diol-conjugated systems have shown a remarkable propensity for self-assembly, leading to the formation of various nanoscale architectures.

The introduction of specific functional groups onto the binaphthyl scaffold can direct the self-assembly process. For example, the appendage of biuret (B89757) hydrogen-bonding sites onto chiral binaphthalene-based chromophores has been shown to promote the formation of sub-micron-sized, vesicle-like aggregates in organic solvents. mdpi.com These hollow spheres possess diameters ranging from 200 nm to 1 µm and are endowed with chiroptical properties. mdpi.com

The self-assembly process is driven by a delicate balance of intermolecular forces, including hydrogen bonding between the biuret units and π-π stacking of the aromatic cores. The chirality of the binaphthyl unit is transferred to the resulting supramolecular structure, imparting it with specific chiroptical properties. While these studies have focused on derivatives of 1,1'-bis(2-naphthol), the underlying principles of harnessing non-covalent interactions to drive self-assembly are directly applicable to systems based on this compound. The specific positioning of the hydroxyl groups in the 7,7'-isomer could lead to different modes of self-assembly and the formation of novel supramolecular architectures.

Theoretical and Computational Investigations of Binaphthalene Systems

Quantum Chemical Calculations on Conformation and Electronic Structure

The conformational flexibility of the binaphthyl backbone allows for the existence of different conformers. nih.gov The orientation of the hydroxyl groups in 2,2'-dihydroxy-1,1'-binaphthyls (BINOLs) leads to three primary isomers, with the most stable conformer often stabilized by intramolecular hydrogen bonds between the hydroxyl groups. nih.gov While specific calculations for 2,2'-Binaphthalene-7,7'-diol are not widely reported, studies on the parent BINOL molecule show that the anti-conformer is typically the most stable. The racemization barrier of BINOL derivatives is primarily influenced by the steric bulk of substituents at the 2 and 2' positions. nih.gov

DFT calculations can also provide a detailed picture of the electronic structure. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions are crucial for understanding the reactivity of these molecules. In parent BINOL, the HOMO is delocalized over the naphthalene (B1677914) rings, with significant contributions from the oxygen atoms of the hydroxyl groups. acs.org This electronic distribution is fundamental to its role as a chiral ligand and catalyst. Substituents at the 7 and 7' positions are expected to modulate these frontier orbitals, thereby influencing the catalytic activity and selectivity.

Table 1: Representative Calculated Properties of BINOL Derivatives

| Property | Method | Value | Reference |

| Racemization Barrier (BINOL) | DFT | 39.3 kcal/mol | nih.gov |

| Most Stable Conformer (BINOL) | DFT | Isomer with two internal OH···O H-bonds | nih.gov |

Note: Data presented is for the parent BINOL system due to the limited availability of specific computational data for this compound.

Molecular Dynamics Simulations for Dynamic Behavior of Binaphthalene Diols

Prediction of Chiroptical Properties and Stereoselective Outcomes

A significant application of computational chemistry in the study of chiral molecules is the prediction of their chiroptical properties, such as circular dichroism (CD) spectra. Time-dependent DFT (TD-DFT) calculations can accurately predict the CD spectra of binaphthyl derivatives. researchgate.net These calculations are crucial for assigning the absolute configuration of newly synthesized molecules by comparing the calculated spectrum with the experimental one. researchgate.net The characteristic bisignate CD spectrum of binaphthols is highly sensitive to the dihedral angle between the naphthalene rings. researchgate.net

Furthermore, computational models can be used to predict the stereoselective outcomes of reactions catalyzed by binaphthyl diols. By modeling the transition states of the catalytic cycle, it is possible to determine which diastereomeric pathway is energetically favored. rsc.org For instance, in the asymmetric allylation of aldehydes, the substituents on the binaphthyl ligand play a crucial role in creating a chiral environment that directs the approach of the reactants. researchgate.net Theoretical studies on similar catalytic systems have shown that non-covalent interactions, such as hydrogen bonding and π-stacking, between the catalyst and the substrates are key to achieving high enantioselectivity. rsc.org

Elucidation of Reaction Mechanisms in Binaphthalene Diol-Catalyzed Processes

Computational studies are instrumental in elucidating the detailed mechanisms of reactions catalyzed by binaphthyl diol-metal complexes. These calculations can map out the entire reaction pathway, identifying key intermediates and transition states. researchgate.net This provides a molecular-level understanding of how the catalyst facilitates the reaction and controls the stereochemistry.

For example, in reactions catalyzed by BINOL-metal complexes, theoretical calculations have revealed the importance of the metal center's coordination environment, which is shaped by the chiral ligand. researchgate.net The calculations can help to rationalize experimental observations, such as the effect of different metal precursors or additives on the reaction outcome. By understanding the mechanism, it is possible to design more efficient and selective catalysts. While specific mechanistic studies on this compound are not extensively documented, the principles derived from studies on other BINOL derivatives are expected to be applicable. The electronic and steric properties of the 7,7'-substituents would likely influence the stability of intermediates and the energy of transition states in a catalytic cycle.

Analytical Methodologies for Characterization and Enantiopurity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural analysis of 2,2'-Binaphthalene-7,7'-diol, providing detailed information about its atomic connectivity, functional groups, and three-dimensional arrangement.

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Due to the restricted rotation around the C2-C2' single bond, this compound is a chiral molecule existing as two non-superimposable mirror images (atropisomers). Circular Dichroism (CD) spectroscopy is the primary technique for investigating this chirality. It measures the differential absorption of left and right circularly polarized light by the enantiomers.

Binaphthyl derivatives are well-known for their characteristic CD spectra, which typically display a pattern of positive and negative bands known as an "exciton couplet." mdpi.com This feature arises from the electronic coupling between the naphthalene (B1677914) chromophores. The sign and intensity of the CD signals are directly related to the dihedral angle between the two naphthalene rings, allowing for the assignment of the absolute configuration (R or S) of the atropisomers. mdpi.com For binaphthyl chromophores, a strong absorption band around 230 nm is typical in UV-Vis spectra, and the corresponding exciton (B1674681) couplet in the CD spectrum is often observed in this region. mdpi.com Studies on other 7,7'-substituted binaphthyl derivatives have shown that this substitution pattern can lead to significant chiroptical properties. digitellinc.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. The molecular formula of the compound is C₂₀H₁₄O₂, corresponding to a monoisotopic mass of approximately 286.099 Da.

In a typical electron ionization (EI) mass spectrum, the most prominent peak would be the molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 286. This corresponds to the intact molecule having lost one electron. Data for the isomeric compound 2,2'-Binaphthyl-1,1'-diol shows a top peak at m/z 286, which is consistent with this expectation. nih.gov Other significant peaks in the spectrum would represent fragment ions formed by the cleavage of the molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy, distinguishing it from other compounds with the same nominal mass.

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Expected m/z | Ion Type | Significance |

|---|---|---|---|

| EI-MS | 286 | [M]⁺ | Molecular Ion |

| <286 | [M-H]⁺, [M-OH]⁺, etc. | Fragment Ions | |

| HRMS | ~286.0994 | [M+H]⁺, [M+Na]⁺, etc. | Precise mass for formula confirmation |

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The extensive π-conjugated system of the binaphthyl core in this compound results in strong absorption in the UV region. Based on data from related binaphthyl compounds, a strong absorption band centered around 230 nm is expected, which is characteristic of the binaphthyl chromophore. mdpi.com Additional absorption bands at longer wavelengths may also be present, corresponding to other electronic transitions within the aromatic system. The exact position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent and the substitution pattern on the naphthalene rings.

Chromatographic Methods for Separation and Purity Determination

Chromatographic techniques are essential for separating this compound from reaction mixtures, determining its purity, and separating its two enantiomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis and purification of binaphthyl diols.

Purity Determination: Reversed-phase HPLC, typically using a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is effective for assessing the chemical purity of a sample. The compound's purity is determined by integrating the area of its corresponding peak relative to the total area of all peaks in the chromatogram.

Enantiopurity Assessment (Chiral HPLC): Determining the enantiomeric excess (e.e.) is crucial for applications involving chiral compounds. This is accomplished using chiral HPLC, which employs a chiral stationary phase (CSP). These stationary phases create a chiral environment that allows for the differential interaction of the two enantiomers, resulting in their separation into two distinct peaks with different retention times. While specific methods for this compound are not widely published, methods developed for the resolution of the isomeric 1,1'-Binaphthyl-2,2'-diol (BINOL) provide a template. jlu.edu.cnjlu.edu.cnnih.gov Polysaccharide-based CSPs are commonly used for this class of compounds. Alternatively, the diol can be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability, making them amenable to GC analysis. mdpi.com This process typically involves the conversion of the polar hydroxyl (-OH) groups into less polar, more volatile ethers or esters.

Derivatization: The most common derivatization method for hydroxyl groups is silylation, which replaces the active hydrogen atom with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comgcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com The reaction converts the diol into its corresponding bis-TMS ether, which is significantly more volatile. The efficiency of the derivatization reaction is crucial for accurate quantification and can be influenced by factors such as temperature, reaction time, and the use of catalysts. sigmaaldrich.com

The general order of ease for silylating functional groups is: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com For sterically hindered hydroxyl groups, a catalyst may be added to the silylating reagent to ensure the reaction goes to completion. sigmaaldrich.com

Enantiopurity Assessment: To determine the enantiomeric purity of this compound, the derivatized compound is analyzed on a chiral stationary phase (CSP). gcms.cz These phases are designed to interact differently with the two enantiomers, leading to different retention times and thus, their separation. uni-muenchen.de Chiral GC columns often incorporate derivatized cyclodextrins, which act as chiral selectors. gcms.cz The choice of the specific cyclodextrin (B1172386) derivative (e.g., permethylated β-cyclodextrin) can provide unique selectivity for different types of enantiomers. gcms.czgcms.cz

The separation of enantiomers allows for the determination of the enantiomeric excess (ee) by comparing the peak areas of the two enantiomers in the resulting chromatogram. The oven temperature is a critical parameter in optimizing the separation; lower temperatures often lead to better resolution and higher separation factors (α). gcms.cz

| Parameter | Condition | Purpose |

|---|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS | Increases volatility by converting -OH groups to -OTMS ethers. sigmaaldrich.com |

| Column Type | Chiral Capillary Column (e.g., permethylated β-cyclodextrin phase) | Enables separation of the two enantiomers based on differential interaction. gcms.cz |

| Oven Temperature Program | Initial hold at a lower temperature, followed by a ramp to a higher temperature (e.g., 150°C to 250°C) | Optimizes the separation of enantiomers while ensuring timely elution. gcms.cz |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds. |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the spatial arrangement of atoms. springernature.com For chiral molecules like this compound, this technique is uniquely capable of unambiguously determining the absolute configuration of a single enantiomer. ed.ac.uknih.gov

The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect breaks the inversion symmetry of the diffraction pattern, meaning that the intensities of certain pairs of reflections (known as Bijvoet pairs) are no longer identical. researchgate.net By carefully measuring and analyzing these intensity differences, the true, absolute arrangement of atoms in the crystal can be established. ed.ac.uk

For organic molecules composed primarily of light atoms (C, H, O), the anomalous scattering effect is weak. researchgate.net However, modern diffractometers and computational methods allow for reliable determination even in these cases. The result of an absolute structure determination is often expressed as the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure. researchgate.net

Crystallographic studies of derivatives of the parent compound, [1,1′-binaphthalene]-2,2′-diol (BINOL), have been reported. For instance, the crystal structure of spiroborates derived from BINOL reveals a well-defined chiral D2 structure. acs.org Such analyses provide key data points including the space group, unit cell dimensions, and atomic coordinates.

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. acs.org |

| Space Group | P21 | Defines the symmetry elements within the unit cell; P21 is a common non-centrosymmetric space group for chiral molecules. ed.ac.ukacs.org |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and angles of the repeating unit in the crystal lattice. acs.org |

| Flack Parameter | ~0.0 | Confirms the assignment of the absolute configuration. A value near zero indicates the correct model. researchgate.net |

| Dihedral Angle (C-C'-C'-C'') | Variable | The angle between the two naphthalene rings, which is a key feature of the atropisomeric chirality. |

Microscopic Studies for Self-Assembled Structures (e.g., TEM, AFM)

Microscopic techniques such as Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are instrumental in visualizing the morphology and structure of materials at the nanoscale. For molecules like this compound and its derivatives, which can be designed to undergo self-assembly, these methods provide direct evidence of the formation of ordered supramolecular structures.

Self-assembly is driven by non-covalent interactions, such as hydrogen bonding and π-π stacking, which can direct molecules to organize into larger, well-defined architectures. Studies on chiral binaphthalene derivatives have shown their ability to form complex nanostructures. For example, by introducing specific hydrogen-bonding sites onto a binaphthalene core, researchers have induced the spontaneous self-assembly of hollow spheres in organic solvents. nih.gov

Transmission Electron Microscopy (TEM): TEM operates by transmitting a beam of electrons through an ultrathin specimen. The interactions between the electrons and the material form an image, revealing the size, shape, and morphology of nanoscale objects. For self-assembled structures, a solution of the sample is typically drop-cast onto a TEM grid and the solvent is allowed to evaporate. TEM imaging of binaphthyl derivatives has confirmed the formation of right-handed helical arrangements and other complex nanostructures. nih.gov

Atomic Force Microscopy (AFM): AFM provides topographical information by scanning a sharp probe over a surface. It can generate high-resolution, three-dimensional images of surfaces and structures, from the sub-nanometer to the micron scale. AFM is particularly useful for characterizing the height and surface features of self-assembled architectures deposited on a substrate.

Research on optically active perylenetetracarboxylic diimides bearing chiral binaphthyl moieties has utilized both TEM and Scanning Electron Microscopy (SEM) to investigate their self-assembly properties in solution. nih.gov These studies revealed that the interplay of π-π interactions and chiral discrimination induces the formation of specific, ordered aggregates. nih.gov

Q & A

Q. What are the optimal conditions for synthesizing 2,2'-Binaphthalene-7,7'-diol derivatives?

Methodological Answer: A common approach involves nucleophilic substitution using naphthol derivatives. For example, 1-naphthol or 2-naphthol can react with propargyl bromide in dimethylformamide (DMF) with K₂CO₃ as a base. The reaction is stirred at room temperature for 2 hours, monitored by TLC (n-hexane:ethyl acetate, 9:1), and purified via solvent extraction . Key parameters:

- Solvent: DMF (20 mL per 20 mmol substrate).

- Base: K₂CO₃ (1.2 eq).

- Monitoring: TLC with UV visualization.

Q. How should this compound be stored to prevent degradation?

Methodological Answer: Store under inert atmosphere (argon or nitrogen) at room temperature. Avoid exposure to moisture and light, as oxidation or hydrolysis can occur. For chiral derivatives (e.g., (R)- or (S)-enantiomers), ensure airtight containers to preserve enantiomeric purity .

Q. What spectroscopic techniques are reliable for characterizing BINOL derivatives?

Methodological Answer:

- IR Spectroscopy: Identify hydroxyl (3200–3600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) stretches .

- NMR: Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to resolve diastereotopic protons in chiral derivatives .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., 452.18 for brominated derivatives) .

Advanced Research Questions

Q. How can aggregation-induced polarization (AIP) effects be quantified in chiral BINOL derivatives?

Methodological Answer: AIP studies require measuring specific optical rotation ([α]₀) at varying concentrations in solvents like tetrahydrofuran (THF). For example, (S)-BINOL shows decreasing [α]₀ as the mass fraction (fw) increases, reaching near-zero values at fw = 45%. Use polarimetry with temperature control (±0.1°C) and calibrated cuvettes. Key considerations:

Q. How to resolve contradictions in reported biological activity data for hydroxylated BINOL derivatives?

Methodological Answer: Discrepancies in antimicrobial or antioxidant studies often arise from:

Q. What strategies improve enantioselectivity in BINOL-based catalytic systems?

Methodological Answer: Enantioselectivity in asymmetric catalysis (e.g., spirobiindene ligands) depends on:

- Ligand Design: Introduce bulky substituents (e.g., 2,4,6-trimethylphenyl) to enhance steric effects .

- Metal Coordination: Optimize metal-to-ligand ratios (e.g., 1:1.2 for Ru complexes) .

- Reaction Solvent: Use low-polarity solvents (e.g., toluene) to stabilize transition states .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the optical rotation of BINOL derivatives?

Methodological Answer: Variations arise from:

- Solvent Effects: Polar solvents (e.g., water) can induce aggregation, altering [α]₀. Compare data in identical solvents (e.g., THF vs. ethanol) .

- Temperature: Optical rotation decreases with rising temperature (∼0.01°C⁻¹). Always report measurements at 25°C .

- Impurities: Trace metals (e.g., Fe³⁺) from synthesis can quench fluorescence. Purify via column chromatography (silica gel, ethyl acetate gradient) .

Q. How to address inconsistencies in chromatographic retention indices (RI) for alkylated derivatives?

Methodological Answer: Retention indices (e.g., for 2,7-dimethylnaphthalene) vary with:

- Column Type: Compare RIs on DB-5 (non-polar) vs. HP-INNOWax (polar) columns.

- Temperature Program: Use linear ramps (e.g., 5°C/min) for reproducibility .

Experimental Design Tables

Q. Table 1: TLC Solvent Systems for Monitoring BINOL Derivative Synthesis

| Substrate | Solvent Ratio (Hexane:Ethyl Acetate) | Rf Value Range |

|---|---|---|

| 1-Naphthol | 9:1 | 0.3–0.5 |

| Propargylated Product | 7:3 | 0.6–0.8 |

| Brominated Derivative | 8:2 | 0.4–0.6 |

| Source: Adapted from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.